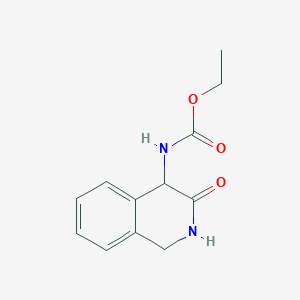
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a synthetic compound belonging to the class of isoquinoline derivatives Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate typically involves multicomponent reactions. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions (MCRs), are often employed to improve atom economy, selectivity, and yield .
化学反应分析
Types of Reactions
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂.
Reduction: Typically employs reducing agents such as sodium borohydride (NaBH₄).
Substitution: Involves nucleophilic substitution reactions where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced isoquinoline derivatives .
科学研究应用
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate has a wide range of scientific research applications:
作用机制
The mechanism of action of Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to modulate various biological pathways, including those involved in neuroprotection and antimicrobial activity. The compound’s effects are mediated through its interaction with enzymes and receptors in these pathways .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A precursor to various alkaloids with biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Triazolo[4,3-a]pyrazine derivatives: Exhibits antibacterial activity.
Uniqueness
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is unique due to its specific structural features and the diverse range of biological activities it exhibits
属性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
ethyl N-(3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)14-10-9-6-4-3-5-8(9)7-13-11(10)15/h3-6,10H,2,7H2,1H3,(H,13,15)(H,14,16) |
InChI 键 |
GZXDKZCDDOKDBT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1C2=CC=CC=C2CNC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















